molecular formula C22H22N2O2 B2829720 tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate CAS No. 1612888-20-6

tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate

Cat. No. B2829720
CAS RN: 1612888-20-6
M. Wt: 346.43
InChI Key: AFXSRNQAVJYCOM-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

Organic Synthesis and Nitroso Compound Formation

tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate: serves as a valuable reagent in organic synthesis. Specifically, it reacts with secondary amides to yield N-nitroso amides. The reaction proceeds as follows: [ \text{RC(O)N(H)R} + (\text{CH}_3)_3\text{CONO} \rightarrow \text{RC(O)N(NO)R} + (\text{CH}_3)_3\text{COH} ]

This transformation opens up avenues for designing novel compounds and functionalizing amide-containing molecules . Researchers have explored its utility in constructing diverse chemical scaffolds.

Computational Chemistry and Molecular Modeling

Theoretical studies play a crucial role in understanding the compound’s electronic structure, reactivity, and interactions. Computational chemistry techniques provide insights into its behavior in different environments.

properties

IUPAC Name

tert-butyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-22(2,3)26-21(25)24-13-12-15-8-4-5-9-16(15)20(24)18-14-23-19-11-7-6-10-17(18)19/h4-14,20,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXSRNQAVJYCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate

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